molecular formula C9H19ClN2O3 B2936222 Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride CAS No. 2567502-82-1

Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride

Cat. No.: B2936222
CAS No.: 2567502-82-1
M. Wt: 238.71
InChI Key: CRXQJUWPBVBEIW-UHFFFAOYSA-N
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Description

Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate hydrochloride is a synthetic organic compound featuring a propanoate ester backbone modified with methyl and methylamino substituents. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical research.

Properties

IUPAC Name

methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-10-6-4-8(12)11(2)7-5-9(13)14-3;/h10H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXQJUWPBVBEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)N(C)CCC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituents, backbone modifications, or functional groups, influencing their physicochemical and biological properties:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
Methyl 3-(methylamino)propanoate Lacks the methyl-propanoyl-amino side chain ~181.66 Simpler structure; reduced steric hindrance
(R)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate Hydrochloride Aryl substitution (4-methoxyphenyl) on the propanoate backbone 229.70 Aromatic ring increases lipophilicity
Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride Ethyl ester, 3-fluorophenyl substituent 250.12 Altered ester group; halogenated aromatic moiety
Methyl 3-[[(2RS)-2-(ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate hydrochloride Thiophene ring core; ethylamino substituent 306.81 Heterocyclic backbone; different solubility profile
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride Chlorophenyl substitution at position 2 of propanoate 250.12 Substitution position alters molecular geometry

Physicochemical Properties

  • Solubility : Hydrochloride salts of similar compounds (e.g., Ethylarticaine hydrochloride) exhibit improved aqueous solubility compared to free bases, a trait likely shared by the target compound .
  • Stability: Aliphatic analogs (e.g., Methyl 3-(methylamino)propanoate) are generally more stable under acidic conditions than aryl-substituted derivatives, which may degrade due to aromatic ring reactivity .

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